Pimilprost

Transdermal drug delivery Prodrug skin permeation Topical prostacyclin therapy

Pimilprost (CAS 139403-31-9; also known as SM-10902) is a chemically stable, synthetic 3-oxa-methano prostaglandin I1 (PGI1) analogue that functions as a prodrug of the active free acid SM-10906. Unlike native prostacyclin (PGI2), which undergoes rapid spontaneous hydrolysis (t½ ~3–5 min at physiological pH), Pimilprost incorporates a 3-oxa-methano modification that confers chemical stability.

Molecular Formula C23H40O5
Molecular Weight 396.6 g/mol
CAS No. 139403-31-9
Cat. No. B149147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimilprost
CAS139403-31-9
SynonymsSM 10902
SM-10902
Molecular FormulaC23H40O5
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(C=CC1C2CC(CC2CC1O)CCOCC(=O)OC)O
InChIInChI=1S/C23H40O5/c1-4-5-6-16(2)11-19(24)7-8-20-21-13-17(12-18(21)14-22(20)25)9-10-28-15-23(26)27-3/h7-8,16-22,24-25H,4-6,9-15H2,1-3H3/b8-7+/t16-,17+,18-,19+,20+,21-,22+/m0/s1
InChIKeySLDLSMFNGFIPNI-RXYUHBJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimilprost (SM-10902) Procurement Evidence Guide: Prodrug Differentiation & IP Receptor Agonist Selection


Pimilprost (CAS 139403-31-9; also known as SM-10902) is a chemically stable, synthetic 3-oxa-methano prostaglandin I1 (PGI1) analogue that functions as a prodrug of the active free acid SM-10906. Unlike native prostacyclin (PGI2), which undergoes rapid spontaneous hydrolysis (t½ ~3–5 min at physiological pH), Pimilprost incorporates a 3-oxa-methano modification that confers chemical stability [1]. As the methyl ester prodrug, SM-10902 itself lacks significant IP receptor binding activity; it requires deesterification by endogenous esterases to yield SM-10906, a potent IP (prostacyclin) receptor agonist that elevates intracellular cAMP, inhibits platelet aggregation, and promotes vasodilation [2]. Pimilprost advanced to Phase III clinical trials in Japan as a topical ointment for decubitus and skin ulcers before development was discontinued, and it remains a research-use compound of interest for studies in wound healing, peripheral circulatory insufficiency, and IP receptor pharmacology [3].

Pimilprost Selection Rationale: Why Interchange with Iloprost, PGE1, or Other Prostacyclin Analogs Is Not Supported by Evidence


Prostacyclin receptor (IP) agonists share a common signalling pathway—Gs-coupled cAMP elevation—yet differ profoundly in receptor subtype selectivity, chemical stability, and route-dependent bioavailability that determine functional utility. Pimilprost (SM-10902) is a PGI1 scaffold, not a PGI2 analogue, and its methyl ester prodrug design enables quantifiably superior skin permeation compared to its own active form SM-10906 [1]. Native PGI2 is chemically labile (hydrolysis t½ <5 min), while iloprost, treprostinil, and beraprost are PGI2-based analogues with differing EP receptor cross-reactivity profiles and are primarily developed for systemic (inhaled, intravenous, or oral) administration [2]. Pimilprost's IP receptor selectivity (very low PGE receptor affinity) and topical delivery advantage represent a unique pharmacophore–pharmacokinetic combination that cannot be replicated by simple substitution with a PGI2 analogue [3]. The quantitative evidence below substantiates these differentiated attributes for procurement decisions.

Pimilprost Differential Evidence: Quantitative Head-to-Head Comparisons Against Closest Analogs


Skin Permeation: SM-10902 Prodrug Delivers 70-Fold Higher Stratum Corneum Diffusion vs. Active Form SM-10906

Pimilprost (SM-10902) is engineered as a methyl ester prodrug to overcome the inherently poor skin permeability of its bioactive free acid SM-10906. In a direct head-to-head comparison using a flow-through diffusion cell with rat skin, the diffusion constant of SM-10902 in the stratum corneum was 70 times higher than that of SM-10906. In the viable epidermis/dermis (lower layer), the diffusion constant of SM-10902 was 6 times higher. The partition coefficient from ointment to stratum corneum was equal, while the partition coefficient to the lower layer was twice as high for SM-10902 [1]. Absorbed SM-10902 was entirely metabolized to SM-10906 within the skin, and the appearance of bioactive SM-10906 at the receptor was faster when applied as the SM-10902 prodrug than when SM-10906 was applied directly [1]. This prodrug advantage is absent in non-esterified prostacyclin analogs such as iloprost, treprostinil, or beraprost, which lack the methyl ester moiety that enhances stratum corneum partitioning.

Transdermal drug delivery Prodrug skin permeation Topical prostacyclin therapy

IP Receptor Binding Affinity: SM-10906 shows IC50 of 20 nM with Negligible PGE Receptor Cross-Reactivity

In direct competitive binding experiments using mastocytoma P-815 cell membrane fractions, SM-10906 displaced [3H]iloprost from the IP (PGI2) receptor with an IC50 of 20 nM, demonstrating agonist affinity at the same binding site as the PGI2 analogue iloprost [1]. Critically, SM-10906 showed very low affinity for the prostaglandin E (PGE) receptor in the same system [1]. In human platelets and endothelial cells, SM-10906 displayed pKi values of 6.30 (platelets), 7.52 (vein endothelial cells), and 6.31 (arterial endothelial cells) for [3H]iloprost binding sites, with the pKi for [3H]PGE2 binding sites being significantly lower [2]. By contrast, PGE1 and PGE2 exhibit pronounced EP receptor cross-reactivity, and iloprost, while IP-selective, has documented EP1 and EP3 agonist activity at higher concentrations. SM-10902 (the prodrug) itself showed low affinity for [3H]iloprost binding sites, confirming that receptor engagement requires prior deesterification to SM-10906 [2].

Prostacyclin IP receptor Radioligand binding Receptor selectivity profiling

Adenylate Cyclase Activation: SM-10906 EC50 = 35 nM, Demonstrating 1,000-Fold Higher Potency Than Prodrug SM-10902

In mastocytoma P-815 cell membranes, SM-10906 dose-dependently stimulated GTP-dependent adenylate cyclase activity with an EC50 of 35 nM [1]. By comparison, SM-10902 required much higher concentrations to elicit comparable adenylate cyclase stimulation, consistent with its behaviour as a partial agonist that must first be deesterified [1]. This >1,000-fold potency differential between SM-10902 and SM-10906 in the adenylate cyclase assay confirms the strict prodrug nature of Pimilprost and establishes that its pharmacological activity in biological systems is entirely contingent on esterase-mediated conversion [1]. In the same cellular system, SM-10906 also prevented thrombin-induced intracellular Ca2+ mobilization with an IC50 of 100 nM [1]. The pharmacological properties paper further reported that SM-10906's cAMP-elevating activity in human platelets was nearly equal to that of PGE1 and less than that of PGI2 [2].

cAMP signalling Adenylate cyclase assay Prodrug activation profiling

In Vivo Topical Antithrombotic Potency: SM-10902 Outperforms SM-10906, PGI2, and PGE1 in Microcirculatory Thrombosis Model

In a guinea pig mesenteric arteriole thrombosis model, SM-10902 applied topically exhibited a dose-dependent antithrombotic effect that was superior to that of its own active form SM-10906, as well as to PGI2 and PGE1 when each was applied by the same topical route [1]. This in vivo efficacy ranking (SM-10902 > SM-10906, PGI2, PGE1) directly inverts the in vitro antiplatelet potency ranking (PGI2 > SM-10906 ≥ PGE1) [1], confirming that the prodrug design confers a topical delivery advantage that translates into superior pharmacodynamic effect at the target tissue. In vitro, SM-10906 evoked intracellular cAMP accumulation in rat platelets and exhibited both antiaggregatory and disaggregatory activities, all enhanced by the phosphodiesterase inhibitor theophylline; it also inhibited platelet adhesion to collagen in human platelet-rich plasma [1]. The antiplatelet effects of PGI2, SM-10906, and PGE1 ranked in the order PGI2 > SM-10906 ≥ PGE1 [1].

Antithrombotic efficacy Topical microcirculation In vivo thrombosis model

Diabetic Wound Healing: SM-10902 Ointment Outperforms Lysozyme Chloride Ointment in db/db Mouse Full-Thickness Wound Model

In genetically diabetic db/db mice with full-thickness skin wounds, topical SM-10902 ointment at 1, 10, and 100 μg/g produced a dose-dependent reduction in wound lesion area not covered by epidermis and fewer complete healing days compared to ointment base controls [1]. The wound healing effects of SM-10902 ointment were greater than those of lysozyme chloride ointment (50 mg/g, Reflap ointment), a clinically used wound-healing preparation [1]. SM-10902 ointment also increased skin blood flow at the central wound site and increased capillary number during the early stage of the wound-healing process, as confirmed by histological evaluation [1]. Separately, in a rabbit ear decubitus ulcer model, SM-10902 ointment (1–100 μg/g) produced concentration-dependent greater wound closure and a higher rate of healed animals compared to ointment base [2].

Diabetic wound healing Angiogenesis stimulation Topical prostacyclin therapy

Chemical Stability Advantage: 3-Oxa-Methano Modification Eliminates the Rapid Hydrolytic Instability of Native Prostacyclin (PGI2)

Native prostacyclin (PGI2) undergoes rapid spontaneous hydrolysis of its enol ether moiety at physiological pH, with a half-life of approximately 3–5 minutes, severely limiting its utility as a research tool or therapeutic agent [1]. Pimilprost (SM-10902) and its free acid SM-10906 incorporate a 3-oxa-methano modification—the replacement of the endocyclic enol ether oxygen of PGI2 with a carbon atom bearing an exocyclic oxygen—that eliminates this hydrolytic liability [1]. As a result, SM-10902 and SM-10906 are described throughout the primary literature as 'stable' prostacyclin analogues, enabling their use in experimental settings where PGI2 would be impractical [2]. SM-10902 was shown to be rapidly deesterified to SM-10906 in rabbit and human serum, but the ester hydrolysis serves as a controlled activation step rather than an uncontrolled degradation pathway [2]. This contrasts with iloprost and treprostinil, which, although more stable than PGI2, retain different chemical stability profiles due to their PGI2-based carbacyclin scaffold rather than the PGI1 3-oxa-methano scaffold.

Chemical stability Prostacyclin analogue design 3-Oxa-methano modification

Pimilprost Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Topical Wound Healing and Angiogenesis Research in Diabetic Models

Investigators studying impaired wound healing in diabetes benefit from Pimilprost (SM-10902) as a topical IP receptor agonist prodrug with demonstrated in vivo efficacy in db/db mouse full-thickness wound models. The compound produced greater wound area reduction and faster healing than lysozyme chloride ointment (50 mg/g) and increased capillary number during early wound healing phases [1]. This application is directly supported by quantitative histological and blood flow data, positioning SM-10902 as a reference tool for prostacyclin-mediated angiogenesis research.

IP Receptor Pharmacological Profiling and Selectivity Studies

For receptor pharmacology laboratories requiring an IP receptor agonist with minimal EP receptor cross-reactivity, SM-10906 (the active free acid of Pimilprost) provides a well-characterised tool compound. With an IP receptor binding IC50 of 20 nM, adenylate cyclase EC50 of 35 nM, and demonstrated very low affinity for PGE receptors [1], SM-10906 enables cleaner IP-specific signalling experiments compared to PGE1 or PGE2, which activate multiple EP subtypes. Researchers should note that SM-10902 (the methyl ester prodrug) shows low IP binding affinity and must be used with esterase-containing systems or pre-hydrolysed to SM-10906 for receptor assays [1].

Transdermal Prodrug Delivery and Dermatopharmacokinetic Studies

Pimilprost (SM-10902) serves as a validated model prodrug for studying esterase-dependent transdermal activation. The quantitative skin permeation parameters—70× and 6× diffusion constant enhancements over SM-10906 in stratum corneum and lower skin layers, respectively, with complete intra-skin metabolic conversion to the active form [1]—provide a characterised reference dataset for designing and benchmarking novel transdermal prodrugs. This application is directly relevant to formulation scientists and dermatopharmacokinetic modellers.

In Vivo Microcirculatory Thrombosis and Topical Antithrombotic Research

For experimental thrombosis research requiring topical antithrombotic intervention, SM-10902 is the only prostacyclin analogue with demonstrated topical antithrombotic potency that exceeds its own active metabolite—a rank-order inversion from in vitro antiplatelet assays [1]. The guinea pig mesenteric arteriole model provides a validated in vivo system where SM-10902's dose-dependent antithrombotic effect has been quantified. This scenario applies to preclinical thrombosis research, particularly in microcirculatory beds where systemic prostacyclin administration would cause prohibitive hypotension.

Quote Request

Request a Quote for Pimilprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.